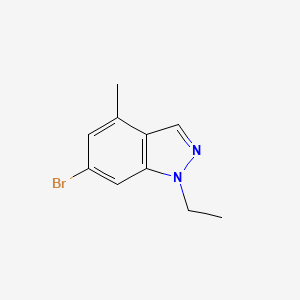

6-bromo-1-ethyl-4-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-ethyl-4-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-3-13-10-5-8(11)4-7(2)9(10)6-12-13/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLGZGMRTZKFIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=N1)C(=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 1 Ethyl 4 Methyl 1h Indazole

Established Routes for Indazole Core Construction

The formation of the 1H-indazole core is a critical step in the synthesis of 6-bromo-1-ethyl-4-methyl-1H-indazole. Various methodologies, ranging from classical cyclization reactions to modern catalytic systems, have been developed for this purpose.

Cyclization Reactions in 1H-Indazole Synthesis

Intramolecular cyclization reactions are a cornerstone of indazole synthesis. A common strategy involves the cyclization of appropriately substituted phenylhydrazone precursors. For the synthesis of a 4-methyl-substituted indazole, a plausible starting material would be a derivative of 2-amino-5-methylbenzonitrile (B1267719) or a related compound that can be converted to a suitable phenylhydrazine (B124118) derivative. The subsequent cyclization would then form the indazole ring.

Another notable approach is the Davis-Beirut reaction, which facilitates the formation of 2H-indazoles through an N,N-bond forming heterocyclization under either acidic or basic conditions. prepchem.comnih.gov While this method initially yields the 2H-indazole isomer, it can be a valuable route as 2H-indazoles can sometimes be converted to their more stable 1H-counterparts or be functionalized to introduce substituents before isomerization. prepchem.com

The following table summarizes representative cyclization reactions for the synthesis of indazole cores.

| Starting Material Type | Reagents and Conditions | Product Type | Reference |

| Substituted Phenylhydrazones | Heat or Acid/Base Catalysis | 1H-Indazoles | d-nb.info |

| o-Nitrobenzylamines | Base (e.g., NaOH, KOH) in Alcohol | 2H-Indazoles | prepchem.comnih.gov |

| o-Nitrosobenzaldehyde and Primary Amines | Acid or Base Catalysis | 2H-Indazoles | nih.gov |

Palladium-Catalyzed Approaches to Indazole Skeletons

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of heterocyclic systems, including the indazole skeleton. These methods often offer mild reaction conditions and broad functional group tolerance. For instance, an intramolecular N-arylation of ortho-chlorinated arylhydrazones, catalyzed by a copper catalyst, has been reported for the synthesis of N-phenyl-1H-indazoles. rsc.org While this example uses copper, palladium-catalyzed versions of similar intramolecular aminations are also well-established in heterocycle synthesis.

Furthermore, palladium catalysis can be employed for the direct N-alkylation of the indazole ring, which is a key step in introducing the ethyl group at the 1-position. nih.gov This approach would typically start with a pre-formed 6-bromo-4-methyl-1H-indazole.

The table below provides an overview of relevant palladium-catalyzed reactions.

| Reaction Type | Catalyst/Reagents | Substrate Scope | Reference |

| Intramolecular C-H Amination | Palladium Catalyst | Aminohydrazones | d-nb.info |

| Nucleomethylation of Alkynes | Palladium Catalyst, Methylboronic Acid | 2-Alkynylanilides | chemicalbook.com |

| N-Alkylation | Palladium Catalyst, Alkylating Agent | Amines, Heterocycles | google.com |

Metal-Free and Electrochemical Methods for Indazole Formation

In recent years, there has been a growing interest in the development of more sustainable synthetic methods that avoid the use of transition metals. Metal-free approaches for indazole synthesis often rely on intramolecular C-H amination or cyclization of activated precursors. For example, the synthesis of 1H-indazoles from arylhydrazones can be achieved via a radical Csp2–H/N–H cyclization under electrochemical conditions. arkat-usa.org This method is operationally simple and utilizes less expensive electrodes. arkat-usa.org

Electrochemical synthesis offers a unique approach where the reaction is driven by an electric current, often under mild conditions. The selective synthesis of 1H-indazoles and their N-oxides has been demonstrated through electrochemical methods, where the choice of cathode material can influence the reaction outcome. researchgate.net

Below is a summary of metal-free and electrochemical approaches to indazole synthesis.

| Method | Key Features | Typical Substrates | Reference |

| Electrochemical Radical Cyclization | Metal-free, Anodic Oxidation | Arylhydrazones | arkat-usa.org |

| Electrochemical Intramolecular Coupling | Transition-metal-free, NH3 as N source | Substituted Anilines | |

| Silver(I)-Mediated C-H Amination | Oxidative C-H Amination | Arylhydrazones |

Regioselective Bromination Strategies for the 6-Position

The introduction of a bromine atom at the 6-position of the indazole ring is a crucial step in the synthesis of the target compound. This can be achieved either by direct halogenation of the pre-formed indazole core or by using a precursor that already contains the bromine atom in the correct position.

Direct Halogenation Techniques for the 6-Bromo Moiety

Direct bromination of an existing 1-ethyl-4-methyl-1H-indazole would be a straightforward approach if the regioselectivity can be controlled. The electronic properties of the indazole ring and the directing effects of the existing substituents (the ethyl group at N1 and the methyl group at C4) will influence the position of bromination. Electrophilic aromatic substitution reactions on the indazole ring typically occur at the 3, 5, or 7 positions. Therefore, achieving selective bromination at the 6-position might be challenging and could lead to a mixture of isomers.

Ultrasound-assisted bromination of indazoles using dibromohydantoin has been reported for the C3 position, highlighting that the reaction conditions can be tuned to achieve specific regioselectivity. nih.gov While this particular method targets the C3 position, it underscores the potential for developing selective C-H bond activation and halogenation protocols.

Precursor-Based Bromination Methodologies

A more reliable strategy to ensure the correct placement of the bromine atom is to start with a precursor that already contains the bromo and methyl groups in the desired relative positions on the benzene (B151609) ring. For the synthesis of 6-bromo-4-methyl-1H-indazole, a suitable starting material would be a derivative of 4-bromo-2-methylaniline. This aniline (B41778) derivative can then be subjected to diazotization followed by cyclization to form the indazole ring. This approach offers excellent control over the regiochemistry of the substitution pattern on the benzene portion of the indazole.

Once the 6-bromo-4-methyl-1H-indazole intermediate is obtained, the ethyl group can be introduced at the N1 position through a regioselective N-alkylation reaction. d-nb.infonih.gov

The following table outlines precursor-based approaches to substituted indazoles.

| Precursor | Subsequent Reactions | Key Advantage | Reference |

| 4-Bromo-2-methylaniline | Diazotization, Cyclization, N-ethylation | Unambiguous regiochemistry of bromo and methyl groups | arkat-usa.org |

| 6-Bromo-1H-indazole | N-alkylation | Readily available starting material for functionalization | rsc.org |

N-Alkylation Approaches for the 1-Ethyl Substitution

The alkylation of indazoles can lead to a mixture of N1 and N2 isomers, making regioselectivity a critical aspect of the synthetic design.

The regiochemical outcome of the N-alkylation of indazoles is influenced by several factors, including the nature of the substituents on the indazole ring, the choice of the alkylating agent, the base, and the solvent. Generally, the N1-substituted indazole is the thermodynamically more stable isomer. Therefore, reaction conditions that favor thermodynamic control tend to yield the N1-alkylated product.

Several strategies have been developed to achieve selective N1-alkylation. One common approach involves the use of a base to deprotonate the indazole, followed by reaction with an alkyl halide. The choice of base and solvent can significantly impact the N1/N2 ratio. For instance, the use of sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) often favors N1-alkylation. The sodium cation is believed to coordinate with the N2 lone pair, sterically hindering alkylation at this position and directing the electrophile to the N1 position.

Another strategy involves the use of phase-transfer catalysis, which can enhance the reaction rate and selectivity. Additionally, the inherent electronic properties of the indazole ring, influenced by substituents, play a crucial role. Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the nitrogen atoms and thus the regioselectivity of alkylation.

A variety of ethylating agents can be employed for the introduction of the ethyl group at the N1 position. Common choices include ethyl halides (ethyl iodide, ethyl bromide) and ethyl sulfates (diethyl sulfate). The reactivity of the alkylating agent can affect the reaction conditions required. For instance, ethyl iodide is more reactive than ethyl bromide and may allow for milder reaction conditions.

The selection of the alkylating agent should also consider its compatibility with the other functional groups present in the molecule, such as the bromo substituent at the 6-position. The reaction conditions should be optimized to avoid any unwanted side reactions.

Below is a table summarizing typical conditions for selective N1-alkylation of substituted indazoles.

| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio |

| 6-Bromo-1H-indazole | Ethyl iodide | NaH | DMF | 0 to rt | >95:5 |

| 6-Bromo-1H-indazole | Diethyl sulfate | K₂CO₃ | Acetone | Reflux | ~90:10 |

| Substituted Indazole | Ethyl bromide | Cs₂CO₃ | Acetonitrile (B52724) | 80 | High N1 |

Methylation at the 4-Position of the Indazole Ring

Introducing a methyl group at the C4 position of a pre-functionalized indazole, such as 6-bromo-1-ethyl-1H-indazole, presents a significant synthetic challenge due to the need for high regioselectivity.

Direct electrophilic aromatic substitution on the indazole ring is often not regioselective and can lead to a mixture of products. A more controlled and regioselective method for introducing a methyl group at the C4 position is through a directed ortho-metalation (DoM) strategy. baranlab.org

In this approach, a directing metalation group (DMG) on the aromatic ring guides a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the adjacent ortho position. While the N1-ethyl group itself is not a strong DMG, the pyrazole (B372694) ring of the indazole system can influence the acidity of the C7 proton. However, to achieve selective C4-methylation, a plausible strategy would involve the lithiation of the C5 position, which is ortho to the bromo group at C6. Subsequent reaction with a methylating agent would then be required, followed by further synthetic steps.

A more direct, albeit challenging, approach would rely on the directing effect of a substituent at the C3 or N1 position. For a 1-ethyl-6-bromo-1H-indazole, the N1-ethyl group is not a recognized DMG. Therefore, achieving direct lithiation at the C4 position is not straightforward.

A potential, though unproven, synthetic route could involve the following conceptual steps:

Protection of the N1 position of 6-bromo-1H-indazole if necessary.

Introduction of a directing group at a position that would favor lithiation at C4.

Directed ortho-metalation at the C4 position using an organolithium reagent.

Quenching the resulting aryllithium intermediate with a methylating agent, such as methyl iodide or dimethyl sulfate.

Removal of the directing group and deprotection of the N1 position, followed by N-ethylation.

Given the complexity of this direct approach, a more practical synthesis would likely involve starting with a precursor that already contains the 4-methyl substituent.

The yield and selectivity of the C4-methylation via a directed metalation strategy would be highly dependent on several factors:

Choice of Directing Group: The effectiveness of the DMG in directing lithiation to the C4 position is paramount.

Organolithium Reagent: The choice of the organolithium base (e.g., n-BuLi, sec-BuLi, LDA) and the presence of additives like tetramethylethylenediamine (TMEDA) can influence the regioselectivity and efficiency of the deprotonation.

Reaction Conditions: Temperature is a critical parameter, as lithiation reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium species.

Steric and Electronic Effects: The existing 6-bromo and 1-ethyl substituents will exert steric and electronic influences that could affect the accessibility and acidity of the C4 proton, thereby impacting the regioselectivity of the lithiation. The electron-withdrawing nature of the bromine atom could enhance the acidity of the neighboring C5 proton, potentially competing with C4 deprotonation.

Optimization of Synthetic Pathways for this compound

Given the challenges associated with the direct C4-methylation of a pre-existing 6-bromo-1-ethyl-1H-indazole, an optimized synthetic pathway would likely involve a different sequence of reactions. A more plausible and potentially higher-yielding approach would be to start with a commercially available or readily synthesized precursor that already contains the desired substitution pattern on the benzene ring.

An optimized synthetic pathway could be proposed as follows:

Synthesis of 6-bromo-4-methyl-1H-indazole: This intermediate could potentially be synthesized from a correspondingly substituted aniline derivative, for example, 3-bromo-5-methylaniline, through a diazotization and cyclization sequence.

Selective N1-Ethylation: The resulting 6-bromo-4-methyl-1H-indazole would then undergo selective N1-ethylation using the methods described in section 2.3. This step is generally high-yielding and regioselective.

Optimization parameters for this proposed pathway would include:

For the synthesis of the indazole core:

Optimizing the diazotization and cyclization conditions to maximize the yield of 6-bromo-4-methyl-1H-indazole. This would involve careful control of temperature, acid concentration, and the choice of reducing agent for the cyclization step.

For the N1-ethylation step:

Screening of different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, THF, acetonitrile) to maximize the N1-selectivity and yield.

Optimizing the reaction temperature and time to ensure complete conversion while minimizing the formation of the N2-isomer and other byproducts.

Process Efficiency and Scalability in Laboratory Synthesis

A common strategy to achieve high N1 selectivity involves the use of a strong base in an appropriate solvent. For instance, the use of sodium hydride (NaH) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) has been shown to be effective for the N1-selective alkylation of a variety of substituted indazoles. nih.gov This selectivity is attributed to the coordination of the sodium cation with the N2 nitrogen and an adjacent electron-rich group on the indazole ring, sterically hindering N2 alkylation and favoring attack at the N1 position. nih.gov

A plausible and efficient synthetic route is outlined below:

Step 1: Synthesis of the Precursor, 6-Bromo-4-methyl-1H-indazole

The synthesis of the 6-bromo-4-methyl-1H-indazole precursor can be accomplished through various established methods for constructing the indazole ring system. A common approach involves the cyclization of a suitably substituted o-toluidine (B26562) derivative.

Step 2: N1-Ethylation of 6-Bromo-4-methyl-1H-indazole

With the precursor in hand, the crucial N1-ethylation can be performed. Based on scalable and selective N1-alkylation methodologies developed for other indazoles, a robust procedure can be proposed. nih.govrsc.org

| Step | Reaction | Reagents and Conditions | Key Considerations for Efficiency and Scalability |

| 1 | Formation of Indazole Precursor | Starting from a substituted aniline, utilizing diazotization followed by cyclization. | Availability and cost of starting materials. Potential for one-pot procedures to reduce intermediate isolation steps. |

| 2 | N1-Ethylation | 6-bromo-4-methyl-1H-indazole, Ethyl halide (e.g., ethyl iodide or bromide), Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF). | Precise control of reaction conditions (temperature, moisture) is crucial to prevent side reactions. The regioselectivity of the N-alkylation is the most critical factor for overall yield and ease of purification. Large-scale reactions with NaH require specific safety precautions. |

This thermodynamically controlled approach has been demonstrated to be highly selective for N1-alkylation, practical, and scalable to over 100-gram quantities for other indazole derivatives, suggesting its applicability for the synthesis of this compound. nih.govrsc.org The process development for such a reaction would involve optimizing parameters such as reaction temperature, concentration, and the choice of ethylating agent to maximize yield and minimize the formation of the N2-isomer.

Novel Catalytic Systems for Improved Synthesis

While the classical N-alkylation methods provide a reliable route, modern organic synthesis is increasingly focused on the development of more efficient and sustainable catalytic systems. For the synthesis of substituted indazoles, including this compound, several novel catalytic approaches could be envisioned to improve efficiency and reduce waste.

Transition-Metal-Catalyzed C-H Amination:

One of the more recent and powerful strategies for constructing N-heterocycles is through transition-metal-catalyzed intramolecular C-H amination. This approach can directly form the N-N bond of the indazole ring from a suitable acyclic precursor, such as a hydrazone. For example, silver(I)-mediated intramolecular oxidative C-H amination has been shown to be an efficient method for the synthesis of a variety of 3-substituted indazoles. nih.gov While not directly demonstrated for the target molecule, this methodology offers a potential alternative route that could be more atom-economical.

Copper-Catalyzed N-Arylation/Alkylation:

Copper-catalyzed cross-coupling reactions have emerged as a versatile tool for the formation of C-N bonds. These methods can be applied to the intramolecular N-arylation of ortho-haloarylhydrazones to form the indazole ring. beilstein-journals.org Furthermore, copper-based catalytic systems could potentially be developed for the direct, regioselective N-ethylation of the 6-bromo-4-methyl-1H-indazole precursor, possibly offering milder reaction conditions compared to the use of stoichiometric strong bases.

| Catalytic System | Potential Application in Synthesis | Advantages |

| Rhodium(III)-Catalysis | Double C-H activation of aldehyde hydrazones for direct indazole synthesis. researchgate.net | High atom economy, potential for fewer synthetic steps. |

| Iodobenzene-Catalyzed C-H Amination | Metal-free intramolecular C-H amination of hydrazones to form the indazole ring under mild conditions. iosrjournals.org | Avoids the use of expensive and potentially toxic transition metals. |

| Silver(I)-Mediation | Intramolecular oxidative C-H amination for the construction of the indazole skeleton. nih.gov | Efficient for the synthesis of various substituted indazoles. |

The application of these novel catalytic systems to the synthesis of this compound would require dedicated research to optimize the catalyst, ligands, and reaction conditions for this specific substrate. However, they represent the forefront of synthetic methodology and offer promising avenues for more efficient and sustainable production in the future.

Chemical Reactivity and Derivatization Strategies of 6 Bromo 1 Ethyl 4 Methyl 1h Indazole

Substitution Reactions Involving the 6-Bromo Moiety

The bromine atom at the C6 position is a key functional handle for introducing molecular diversity, primarily through nucleophilic substitution or, more commonly, through transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Studies

Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the 6-bromo substituent. This reaction mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In the case of 6-bromo-1-ethyl-4-methyl-1H-indazole, the fused pyrazole (B372694) ring exerts a net electron-withdrawing effect on the benzene (B151609) moiety. However, this effect is generally not strong enough to activate the C6 position for facile SNAr reactions with common nucleophiles under standard conditions.

The reaction is often disfavored compared to transition metal-catalyzed pathways due to the requirement for harsh conditions (high temperatures and pressures) and the potential for competing side reactions. For SNAr to be viable, highly activated nucleophiles or specific reaction conditions would likely be necessary. Without strong activating groups, direct displacement of the bromide is generally inefficient.

Transition Metal-Catalyzed Cross-Coupling Reactions at C6

The most effective and widely used method for functionalizing the 6-bromo position is through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond at C6 readily participates in the oxidative addition step of catalytic cycles involving palladium, copper, nickel, and other metals. This enables the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance. While specific studies on this compound are not extensively documented, a vast body of literature on the cross-coupling of analogous 5- and 6-bromoindazoles demonstrates the feasibility of these transformations. nih.govnih.govthieme-connect.de

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for forming new C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester). rsc.orgias.ac.in It is expected that this compound would react efficiently with various aryl- and heteroarylboronic acids to yield 6-aryl derivatives. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, coupling the aryl bromide with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. wikipedia.orgbeilstein-journals.org This is a key method for synthesizing aniline (B41778) derivatives and other N-arylated compounds.

Sonogashira Coupling: For the synthesis of arylalkynes, the Sonogashira coupling provides an effective pathway by reacting the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. thieme-connect.deorganic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction facilitates the formation of C-C bonds by coupling the aryl bromide with an alkene, leading to the formation of substituted styrenyl-type derivatives. organic-chemistry.orgthieme-connect.de

The following table summarizes typical conditions for these reactions, based on studies with closely related bromoindazole substrates.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Expected Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DME | 6-Aryl-1-ethyl-4-methyl-1H-indazole |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / XPhos or BINAP | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 6-(Dialkylamino)-1-ethyl-4-methyl-1H-indazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPA | THF or DMF | 6-Alkynyl-1-ethyl-4-methyl-1H-indazole |

| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | 6-Vinyl-1-ethyl-4-methyl-1H-indazole |

Functionalization of the Indazole Ring System

Beyond the 6-bromo moiety, the indazole ring itself offers opportunities for further derivatization, primarily through electrophilic aromatic substitution on the benzene ring or through C-H activation at unsubstituted positions.

Electrophilic Aromatic Substitution on the Benzene Moiety

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The regioselectivity of this reaction on this compound is determined by the directing effects of the existing substituents.

C4-Methyl Group: An alkyl group, which is electron-donating and activating. It directs incoming electrophiles to its ortho (C3 and C5) and para (C7) positions.

C6-Bromo Group: A halogen, which is electron-withdrawing (deactivating) via induction but ortho, para-directing via resonance. It directs to the C5 and C7 positions.

Fused Pyrazole Ring: The indazole system as a whole is generally considered electron-withdrawing, deactivating the benzene ring towards EAS compared to benzene itself.

Considering these combined effects, the C5 and C7 positions are the most likely sites for electrophilic attack. The C4-methyl group strongly activates the C5 position (ortho) and the C7 position (para). The C6-bromo group also directs to the C5 and C7 positions. Steric hindrance from the adjacent C4-methyl group might slightly disfavor substitution at C5 compared to C7. Therefore, a mixture of C5 and C7 substituted products is expected, with the precise ratio depending on the specific electrophile and reaction conditions.

Common EAS reactions and their predicted outcomes are outlined below.

| Reaction | Typical Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 6-Bromo-1-ethyl-4-methyl-5-nitro-1H-indazole and/or 7-nitro isomer |

| Halogenation | Br₂ / FeBr₃ or NBS | Br⁺ | 5,6-Dibromo-1-ethyl-4-methyl-1H-indazole and/or 6,7-dibromo isomer |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-5-sulfonic acid and/or 7-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | 5-Acyl-6-bromo-1-ethyl-4-methyl-1H-indazole and/or 7-acyl isomer (may be low yielding due to deactivation) |

C-H Activation and Functionalization at Unsubstituted Positions

Modern synthetic methods increasingly utilize transition metal-catalyzed C-H activation to directly functionalize otherwise unreactive carbon-hydrogen bonds. mdpi.comnih.gov For the indazole scaffold, C-H activation has been successfully applied to introduce aryl, alkyl, and other groups, often with high regioselectivity. researchgate.netrsc.org The most commonly targeted positions on the indazole ring are C3 and C7.

C3-Functionalization: The C3 position is adjacent to the pyrazole nitrogen and can be activated by various palladium, rhodium, or ruthenium catalysts, often using a directing group on the N1 or N2 nitrogen. For this compound, direct C3-arylation or alkenylation could be envisioned using appropriate catalytic systems. chim.it

C7-Functionalization: The C7 position is sterically accessible and electronically distinct. Palladium-catalyzed C7-arylation of indazoles has been reported, providing a complementary route to functionalization that is not governed by classical EAS directing group effects. nih.gov

These methods offer a powerful strategy for late-stage diversification, allowing for the introduction of functional groups at positions (C3, C5, C7) that remain after initial modifications at the C6 position.

Modifications at the N1-Ethyl and C4-Methyl Groups

The alkyl substituents on the indazole core also present opportunities for chemical modification, although they are generally less reactive than the aryl C-Br and C-H bonds.

C4-Methyl Group: The methyl group at the C4 position is a benzylic methyl group, making it susceptible to reactions involving radical intermediates or strong oxidation.

Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), the methyl group can be selectively halogenated to form a 4-(bromomethyl) derivative. This intermediate is a versatile electrophile that can be displaced by a wide range of nucleophiles to introduce new functional groups.

Oxidation: Under strong oxidizing conditions (e.g., with KMnO₄ or K₂Cr₂O₇), the methyl group can be oxidized to a carboxylic acid, yielding 6-bromo-1-ethyl-1H-indazole-4-carboxylic acid. This introduces a valuable functional group for further derivatization, such as amide bond formation.

N1-Ethyl Group: The N1-ethyl group is generally stable and not readily functionalized. The N-C bond is robust, and C-H bonds on the ethyl group are typically unreactive sp³-hybridized bonds. While advanced C-H activation methodologies could potentially target these positions, such transformations are not common derivatization strategies. De-alkylation is possible under specific, often harsh, conditions but is more relevant to protecting group strategies than to functionalization. For practical derivatization, the N1-ethyl group is typically considered a stable, non-reactive component of the molecule.

| Reaction Type | Reagents | Intermediate/Product | Potential Subsequent Reactions |

|---|---|---|---|

| Radical Bromination | NBS, AIBN | 4-(Bromomethyl) derivative | Nucleophilic substitution (e.g., with CN⁻, OR⁻, NR₂⁻) |

| Oxidation | KMnO₄, heat | 4-Carboxylic acid derivative | Amide coupling, esterification, reduction to alcohol |

Aliphatic Functionalization Reactions

While the primary focus of derivatization often lies on the reactive bromine atom, the aliphatic substituents on the this compound core also offer opportunities for functionalization. The ethyl group at the N-1 position and the methyl group at the C-4 position can potentially undergo radical halogenation, allowing for the introduction of further reactive handles. However, such reactions may lack selectivity and are less commonly employed compared to the more predictable cross-coupling reactions at the bromine-substituted position.

A more controlled approach to aliphatic functionalization involves the introduction of reactive aliphatic groups through N-alkylation of a pre-functionalized indazole core. For instance, a 6-bromo-4-methyl-1H-indazole could be alkylated with a bifunctional ethylating agent, such as 1,2-dibromoethane, to introduce a reactive handle for subsequent nucleophilic substitution reactions.

Oxidative and Reductive Transformations

The this compound scaffold can undergo various oxidative and reductive transformations. The bromine atom is susceptible to reductive dehalogenation, which can be achieved through catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) and a hydrogen source. This reaction is useful for accessing the corresponding debrominated analog, 1-ethyl-4-methyl-1H-indazole, which may serve as a control compound in biological assays or as a precursor for other derivatives.

The indazole ring itself can be subject to oxidation, although this can sometimes lead to ring-opening or complex product mixtures depending on the oxidant and reaction conditions. More controlled oxidations can be challenging but may offer routes to novel heterocyclic systems.

Conversely, reduction of the pyrazole portion of the indazole ring is also a possibility, leading to indoline-type structures. However, this typically requires harsh reducing agents and may not be compatible with other functional groups present in the molecule.

Synthesis of Novel Analogs and Conjugates of this compound

The functional handles on this compound make it an excellent starting material for the synthesis of novel analogs and conjugates with tailored properties.

Hybrid Molecules Incorporating the this compound Scaffold

A key strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores to achieve a synergistic or multi-target biological effect. The bromo-functionalized indazole is an ideal platform for such endeavors. Through palladium-catalyzed cross-coupling reactions, a wide array of other heterocyclic or carbocyclic moieties can be appended at the C-6 position.

For example, a Suzuki coupling reaction with a boronic acid derivative of another bioactive scaffold can lead to a novel hybrid molecule. Similarly, Sonogashira coupling can be employed to introduce alkyne-linked conjugates, while Buchwald-Hartwig amination allows for the formation of C-N bonds, connecting the indazole to amine-containing molecules.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Hybrid Molecules from Bromo-Indazoles This table is illustrative and based on common reactions of analogous bromo-indazoles.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C (Aryl/Heteroaryl) |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃) | C-C (Alkenyl) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Alkynyl) |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N |

Exploration of Bioisosteric Replacements on the Core Structure

Bioisosteric replacement is a powerful tool in medicinal chemistry for fine-tuning the physicochemical and pharmacokinetic properties of a lead compound without drastically altering its interaction with the biological target. For this compound, several bioisosteric modifications can be envisaged.

The bromine atom, for instance, can be replaced by other groups of similar size and electronic character. A classic bioisosteric replacement for bromine is the trifluoromethyl (CF₃) group, which can be introduced via cross-coupling reactions. Other halogens, such as chlorine or iodine, can also be considered, each imparting subtle differences in lipophilicity and reactivity.

The methyl group at the C-4 position could be replaced with other small alkyl groups, a methoxy (B1213986) group, or a halogen to probe the steric and electronic requirements of a potential binding pocket. The N-1 ethyl group can also be varied, for example, by replacing it with other alkyl chains, a cyclopropylmethyl group, or incorporating heteroatoms to modulate solubility and metabolic stability.

Table 2: Potential Bioisosteric Replacements for Functional Groups on the this compound Scaffold

| Original Group | Position | Potential Bioisosteres | Potential Impact |

| Bromo | C-6 | -Cl, -I, -CF₃, -CN | Altered lipophilicity, polarity, and metabolic stability |

| Methyl | C-4 | -Cl, -F, -OCH₃, -NH₂ | Modified steric and electronic properties |

| Ethyl | N-1 | -Propyl, -Cyclopropylmethyl, -CH₂CH₂OH | Changes in solubility, metabolic profile, and binding interactions |

Advanced Spectroscopic Characterization and Structural Analysis of 6 Bromo 1 Ethyl 4 Methyl 1h Indazole

Elucidation of Molecular Structure using High-Resolution NMR Spectroscopy (1D and 2D)

A detailed analysis using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for the unambiguous assignment of all proton and carbon signals and to establish the connectivity within the 6-bromo-1-ethyl-4-methyl-1H-indazole molecule. This would involve:

¹H NMR: Predicting the chemical shifts and coupling constants for the aromatic protons on the indazole ring, the quartet and triplet of the ethyl group, and the singlet of the methyl group.

¹³C NMR: Assigning the chemical shifts for all carbon atoms, including the substituted aromatic carbons, the carbons of the pyrazole (B372694) ring, and the aliphatic carbons of the ethyl and methyl groups.

2D NMR: Using COSY to establish proton-proton couplings, HSQC to link protons to their directly attached carbons, and HMBC to determine long-range proton-carbon correlations, thereby confirming the substitution pattern on the indazole core.

Without experimental spectra, a hypothetical data table cannot be responsibly generated.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound, confirming its elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum. Electron ionization (EI) mass spectrometry would reveal the fragmentation pathways, helping to confirm the structure.

Table 4.2.1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

|---|---|

| [M(⁷⁹Br)]⁺ | Data not available |

| [M(⁸¹Br)]⁺ | Data not available |

| [M+H(⁷⁹Br)]⁺ | Data not available |

| [M+H(⁸¹Br)]⁺ | Data not available |

This interactive table is for illustrative purposes; no experimental data is available.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Fourier-transform infrared (FT-IR) and Raman spectroscopy would provide information on the vibrational modes of the molecule, identifying key functional groups. Characteristic vibrational frequencies would be expected for:

Aromatic C-H stretching

Aliphatic C-H stretching (from the ethyl and methyl groups)

C=C and C=N stretching within the indazole ring system

C-Br stretching

Table 4.3.1: Expected Vibrational Spectroscopy Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H stretch | Data not available | FT-IR, Raman |

| Aliphatic C-H stretch | Data not available | FT-IR, Raman |

| C=C/C=N stretch | Data not available | FT-IR, Raman |

| C-Br stretch | Data not available | FT-IR, Raman |

This interactive table is for illustrative purposes; no experimental data is available.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the purification and purity assessment of synthetic compounds. For this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be utilized. An HPLC method would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Purity would be assessed by the peak area percentage.

Table 4.5.1: Illustrative Chromatographic Conditions for Purity Analysis

| Technique | Column | Mobile Phase | Detection | Retention Time |

|---|---|---|---|---|

| HPLC | Data not available | Data not available | Data not available | Data not available |

| GC | Data not available | Data not available | Data not available | Data not available |

This interactive table is for illustrative purposes; no experimental data is available.

Theoretical and Computational Chemistry Studies of 6 Bromo 1 Ethyl 4 Methyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies detailing quantum chemical calculations specifically for 6-bromo-1-ethyl-4-methyl-1H-indazole were identified. Such calculations, often employing methods like Density Functional Theory (DFT), are crucial for understanding the electronic properties, orbital energies (such as HOMO and LUMO), and reactivity descriptors of a molecule. dergipark.org.trnih.gov Without these specific studies, a detailed analysis of the electronic structure and predicted reactivity of this compound cannot be provided.

Molecular Docking Investigations of Ligand-Target Interactions

There are no available molecular docking studies in the scientific literature that specifically investigate the interactions of this compound with any putative protein targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. distantreader.orgresearchgate.netderpharmachemica.com

Binding Mode Analysis with Putative Protein Targets

In the absence of any molecular docking research on this compound, there is no data to analyze its binding modes with any potential protein targets.

Elucidation of Key Intermolecular Interactions

A detailed elucidation of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and protein targets is not possible without specific docking studies.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

No molecular dynamics (MD) simulation studies for this compound complexed with a protein target have been published. MD simulations are used to analyze the physical movements of atoms and molecules, providing insights into the stability of ligand-protein complexes and the conformational dynamics over time. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search of the scientific literature did not yield any Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound. QSAR models are regression or classification models used in the chemical and biological sciences and engineering. nih.govnih.gov

Development of Predictive Models for Biological Activity

As no QSAR studies involving this compound were found, there are no predictive models for its biological activity to report.

Identification of Physicochemical Descriptors Influencing Activity

The biological activity of a molecule is intrinsically linked to its physicochemical properties. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in calculating various molecular descriptors that can be correlated with a compound's efficacy and behavior in a biological system. nih.govresearchgate.net For this compound, while specific experimental data on its biological activity are not extensively documented in publicly available literature, theoretical calculations can predict key descriptors that are likely to influence its potential interactions.

Quantum chemical parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's reactivity. researchgate.net The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Table 1: Hypothetical Physicochemical Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

| Molecular Electrostatic Potential (MEP) | Negative potential around N2 and Br; Positive potential around H atoms of the ethyl and methyl groups | Prediction of sites for non-covalent interactions |

| Log P | 3.8 | Lipophilicity and membrane permeability |

These descriptors, once calculated for this compound, would be invaluable for quantitative structure-activity relationship (QSAR) studies to predict its biological activity.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. nih.gov For a substituted indazole like this compound, computational studies can explore various synthetic and metabolic reactions.

For instance, understanding the mechanism of N-alkylation of the indazole core is crucial for its synthesis. DFT calculations can model the reaction pathway for the ethylation of 6-bromo-4-methyl-1H-indazole to form the 1-ethyl and 2-ethyl isomers. Such studies can determine the relative stability of the two isomers and the activation barriers for their formation, explaining the regioselectivity of the reaction. researchgate.net

Furthermore, computational approaches can be used to study the mechanisms of reactions involving the substituents. For example, the bromine atom at the 6-position can participate in various cross-coupling reactions. Theoretical studies can model the oxidative addition and reductive elimination steps in a palladium-catalyzed reaction, providing a detailed understanding of the catalytic cycle.

A hypothetical reaction to be studied computationally could be the Suzuki coupling of this compound with an arylboronic acid. The computational study would involve locating the structures of the reactants, intermediates, transition states, and products along the reaction coordinate.

Table 2: Hypothetical Calculated Energies for a Suzuki Coupling Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (Indazole + Arylboronic Acid + Pd Catalyst) | 0 |

| Oxidative Addition Transition State | +15 |

| Oxidative Addition Intermediate | -5 |

| Transmetalation Transition State | +12 |

| Transmetalation Intermediate | -10 |

| Reductive Elimination Transition State | +20 |

| Products (Coupled Product + Regenerated Catalyst) | -25 |

These computational insights into reaction mechanisms are not only of academic interest but also have practical implications for optimizing reaction conditions to improve yields and selectivity in the synthesis of this compound and its derivatives. nih.gov

Structure Activity Relationship Sar Studies of 6 Bromo 1 Ethyl 4 Methyl 1h Indazole and Its Analogs

Impact of the 6-Bromo Moiety on Biological Activities

The presence of a halogen atom, particularly bromine, at the C6 position of the indazole ring is a critical determinant of the molecule's biological properties. Its influence extends to receptor affinity, enzyme inhibition, and key pharmacokinetic parameters.

The bromine atom at the 6-position plays a significant role in how the molecule interacts with its biological targets. Halogens can participate in various non-covalent interactions, including hydrophobic interactions and, notably, halogen bonding. researchgate.net A halogen bond is a highly directional interaction between an electrophilic region on the halogen atom and a nucleophilic site on a protein, such as a carbonyl oxygen or an aromatic ring. researchgate.net This interaction can significantly enhance binding affinity and selectivity for a specific receptor or enzyme active site.

In studies of related heterocyclic compounds, the nature of the halogen substituent has been shown to modulate inhibitory activity. For instance, in a series of 5-halogenated N-indolylsulfonyl-2-fluorophenol derivatives designed as aldose reductase inhibitors, the bromine-substituted analog was found to be the most tolerable substituent among the halogens tested. mdpi.com The bromine atom established favorable hydrophobic contacts with aromatic side chains of key amino acid residues within the enzyme's active site. mdpi.com While halogen substitution in that particular study led to a slight decrease in activity compared to the unsubstituted parent compound, it highlights the ability of bromine to be well-accommodated within a binding pocket and to form productive interactions. mdpi.com

| Compound | Halogen at Position X | Relative Activity Loss | Observed Interactions |

|---|---|---|---|

| Analog A | Fluorine | 3.1-fold | Hydrophobic contacts |

| Analog B | Chlorine | 2.3-fold | Hydrophobic contacts |

| Analog C | Bromine | 1.9-fold | Hydrophobic contacts with aromatic side chains (e.g., Trp111, Tyr309) |

The introduction of a bromine atom significantly increases the lipophilicity (fat-solubility) of a molecule. This property is crucial for its ability to cross biological membranes, such as the cell membrane, to reach its intracellular target. However, increased lipophilicity can also lead to higher rates of metabolic breakdown by enzymes in the liver, such as the cytochrome P450 (CYP) family. nih.gov

Medicinal chemists often use a metric called Lipophilic Metabolism Efficiency (LipMetE) to balance the positive and negative effects of lipophilicity. nih.gov A strategically placed bromine atom can sometimes block a site on the molecule that is susceptible to oxidative metabolism. By preventing this breakdown, the substituent can enhance the compound's metabolic stability and prolong its duration of action in the body. researchgate.net The replacement of a hydrogen atom with a metabolically more stable halogen can be a key strategy to improve a drug candidate's pharmacokinetic profile. nih.gov

Influence of the N1-Ethyl Group on Pharmacological Profiles

Furthermore, SAR studies on various indazole series have shown that substituents at the N1 position can have a pronounced effect on biological potency. nih.gov For example, in a series of selective estrogen receptor degraders, replacing an ethyl group with a larger cyclobutyl group at a similar position led to enhanced potency, demonstrating the sensitivity of the target to the size of the N-substituent. nih.gov

The N1-ethyl group plays a crucial role in modifying the physicochemical properties of the parent indazole scaffold. The unsubstituted indazole has an N-H group, which can act as a hydrogen bond donor. By replacing the hydrogen with an ethyl group, this hydrogen-bonding capability is removed, which typically increases the molecule's permeability across lipid membranes and can lead to improved oral bioavailability. This modification is a key step in moving from a lead compound to a viable drug candidate. Studies on various indazole-containing kinase inhibitors have consistently shown that N1-substitution is a critical element for potent activity. nih.gov

Significance of the 4-Methyl Substitution on Biological Potency

The placement of a small alkyl group, such as methyl, on the benzene (B151609) portion of the indazole ring can be a subtle but powerful modification to fine-tune biological activity.

The methyl group at the C4 position can serve multiple purposes. First, it can provide additional, favorable hydrophobic interactions if the binding site of the target protein has a corresponding lipophilic pocket. This can lock the molecule into a specific, active conformation, thereby increasing its potency. SAR studies of related heterocyclic kinase inhibitors have demonstrated that methyl groups on the core scaffold are important for potent enzyme inhibition. nih.gov For instance, research on fibroblast growth factor receptor (FGFR) inhibitors identified 4-substituted-1H-indazole derivatives as potent compounds. nih.gov

| Position | Substituent | Potential SAR Contribution | Example from Related Series |

|---|---|---|---|

| C6 | -Br | Forms halogen bonds; increases lipophilicity; can block metabolism. | 6-Bromo-1H-indazole is a common scaffold for antimicrobial agents. researchgate.net |

| N1 | -Ethyl | Provides hydrophobic interactions; improves membrane permeability; removes H-bond donor site. | N1-substituents have stronger effects on EZH1 potency than EZH2 potency in some inhibitors. nih.gov |

| C4 | -Methyl | Fits into hydrophobic pockets; can block metabolism at C4. | 4-substituted-1H-indazoles are potent FGFR inhibitors. nih.gov |

Conformational Preferences and Binding Site Interactions

The biological activity of indazole derivatives is intrinsically linked to their conformational preferences and the way they interact with their target binding sites. The indazole ring system is planar, which facilitates a variety of non-covalent interactions. nih.gov In many protein-ligand complexes, the bicyclic indazole core engages in crucial hydrogen bonding and hydrophobic interactions. Docking studies on related indazole-containing inhibitors have shown that the nitrogen atoms of the pyrazole (B372694) ring are key interaction points. Specifically, the N2 atom often acts as a hydrogen bond acceptor, interacting with amide backbone protons in the hinge region of kinase active sites, for example. nih.gov

Structure-Guided Optimization at the C4 Position

While the 4-methyl group in the parent structure serves as a hydrophobic anchor, the C4 position is a prime target for structure-guided optimization to enhance activity and selectivity. Replacing the methyl group with larger or more functionally diverse substituents can allow for the exploration of adjacent regions within the target's binding pocket.

For instance, extending from the C4 position with a carboxylic acid or carboxamide group can introduce new hydrogen bonding opportunities with polar residues. Research on related 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides has demonstrated that these derivatives can be developed into potent agents, underscoring the value of C4 modification. researchgate.netresearchgate.net The introduction of different amide substituents allows for systematic probing of the available chemical space, leading to improved interactions and biological outcomes.

The following table illustrates a hypothetical optimization strategy at the C4 position, showing how changes in the substituent (R) could influence biological activity based on established medicinal chemistry principles.

| Compound ID | R Group at C4 | Potential Interactions | Expected Impact on Activity |

| 1 | -CH₃ (Parent) | Hydrophobic | Baseline |

| 2 | -CH₂OH | H-bond donor/acceptor | Potential increase |

| 3 | -COOH | H-bond donor/acceptor, ionic | Potential significant increase |

| 4 | -CONH₂ | H-bond donor/acceptor | Potential increase |

| 5 | -CONH(CH₃) | H-bond donor/acceptor, hydrophobic | Variable, depends on pocket size |

Positional Isomerism and Substituent Effects on the Indazole Scaffold

Positional isomerism is a critical factor that profoundly affects the physicochemical properties and biological activity of indazole derivatives. This includes both the placement of substituents on the bicyclic ring and the position of N-alkylation.

The indazole scaffold can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable. nih.govbeilstein-journals.org Alkylation can occur at either the N1 or N2 position, leading to regioisomers with distinct biological profiles. The target compound, 6-bromo-1-ethyl-4-methyl-1H-indazole, is an N1-substituted isomer. N1- and N2-alkylated indazoles often exhibit different three-dimensional shapes and electrostatic potential surfaces, causing them to interact differently with biological targets. Studies on other indazole series have shown that regioisomeric pairs can have vastly different activities, with one isomer being highly potent while the other is inactive. researchgate.net

Comparative Analysis with Analogs Bearing Different Substitution Patterns

The SAR of the indazole core is highly dependent on the nature and position of its substituents. A comparative analysis of analogs with different substitution patterns reveals key determinants of activity. The 6-bromo substituent is a common feature in many bioactive indazoles, where it often enhances potency. researchgate.net

Moving other substituents around the ring leads to significant changes in activity. For example, in a series of anticancer indazole derivatives, modifications at the C3 and C6 positions were explored. rsc.org Attaching various aryl or heteroaryl groups at the C6 position while modifying the C3 position demonstrated that specific combinations were required for optimal antiproliferative efficacy. Similarly, in a series of indazole-based serotonin (B10506) receptor agonists, moving a methoxy (B1213986) group from the 5-position to other locations or replacing it with other substituents drastically altered potency and selectivity across different receptor subtypes. nih.gov

The table below summarizes the observed effects of substituent changes at various positions on the indazole scaffold, based on findings from related series.

| Position | Substituent Change | General Effect on Activity | Reference Analog Class |

| N1 | Ethyl vs. Methyl vs. Cyclopentyl | Modulates hydrophobic interactions and fit | General N-substituted indazoles |

| C3 | H vs. Aryl/Styryl | Can introduce significant new interactions | Anticancer indazoles rsc.org |

| C4 | Methyl vs. Carboxamide | Probes new regions of binding site | Indazole-4-carboxamides researchgate.net |

| C5 | H vs. Methoxy/Chloro | Modulates electronics and potency | Serotonin receptor agonists acs.org |

| C6 | Bromo vs. Arylpiperazinyl | Can enhance potency or add vector for SAR | Anticancer indazoles rsc.org |

Biological and Pharmacological Research on 6 Bromo 1 Ethyl 4 Methyl 1h Indazole: Mechanistic and Target Oriented Investigations

Receptor Binding Affinity and Ligand-Receptor Interaction Studies (In Vitro)

As there is no data on its interaction with enzymes like kinases or hydrolases, nor any information on its binding affinity for any receptor families, the creation of the requested detailed research findings and data tables is not feasible.

Research Perspectives and Future Directions for 6 Bromo 1 Ethyl 4 Methyl 1h Indazole

Development of Advanced Synthetic Methodologies for Analog Libraries

The creation of diverse libraries of chemical analogs is fundamental to understanding structure-activity relationships (SAR) and optimizing lead compounds. For 6-bromo-1-ethyl-4-methyl-1H-indazole, the development of advanced and efficient synthetic methodologies is a critical first step. Current synthetic strategies for substituted indazoles often involve multi-step processes that can be time-consuming and may not be amenable to the rapid generation of a wide array of derivatives.

Future research should focus on developing novel synthetic routes that offer high yields, regioselectivity, and broad functional group tolerance. Methodologies such as C-H activation, flow chemistry, and multicomponent reactions could be explored to streamline the synthesis of analogs. For instance, palladium-catalyzed cross-coupling reactions could be employed to modify the 6-bromo position, introducing a variety of substituents to probe their impact on biological activity. Similarly, variations of the ethyl group at the N1 position and the methyl group at the C4 position could be systematically explored. The ability to efficiently generate a comprehensive library of analogs will be instrumental in identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

Elucidation of Unidentified Biological Targets and Modes of Action

A significant hurdle in the preclinical development of novel compounds is the identification of their biological targets and the elucidation of their mechanisms of action. For this compound, its precise molecular targets are yet to be identified. The indazole core is a known pharmacophore for a range of biological targets, including protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.goved.ac.ukias.ac.in

Future investigations should employ a combination of in silico and experimental approaches to identify potential binding partners. Computational methods like molecular docking and pharmacophore modeling can predict interactions with known protein structures. These predictions can then be validated through in vitro biochemical and biophysical assays, such as enzymatic assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). Cellular thermal shift assays (CETSA) can also be utilized to confirm target engagement within a cellular context. Uncovering the specific biological targets will be a pivotal moment in understanding the therapeutic potential of this compound.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular effects of this compound, an integrated multi-omics approach is indispensable. This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound. Such an approach can provide a comprehensive picture of the biological pathways and networks modulated by the compound, moving beyond a single target-based view.

For example, transcriptomic analysis (RNA-seq) can reveal changes in gene expression, while proteomics can identify alterations in protein abundance and post-translational modifications. Metabolomics can shed light on the metabolic pathways affected by the compound. By integrating these datasets, researchers can construct a detailed map of the compound's mechanism of action, identify potential biomarkers for efficacy, and even uncover off-target effects. This deep mechanistic insight is crucial for predicting clinical outcomes and for the rational design of future drug candidates.

Exploration of this compound as a Chemical Probe in Biological Systems

A well-characterized small molecule with a defined mechanism of action can serve as a valuable chemical probe to investigate complex biological processes. Once the biological target(s) of this compound are identified and validated, it could be developed into a chemical probe. An ideal chemical probe is potent, selective, and cell-permeable, allowing for the precise perturbation of its target in living systems.

As a chemical probe, this compound could be used to dissect the physiological and pathological roles of its target protein. This could involve studies in cell culture models to investigate signaling pathways or in animal models to understand the systemic effects of target inhibition. The development of a suite of such probes with varying properties (e.g., different affinities, selectivities, or even fluorescent tags) would be a powerful toolkit for the broader biological research community.

Potential Applications in Interdisciplinary Research Beyond Medicinal Chemistry

The utility of a novel chemical entity like this compound is not necessarily confined to medicinal chemistry. Its unique chemical properties could be leveraged in other scientific disciplines. For instance, its fluorescent properties, if any, could be explored for applications in bioimaging. The bromo-substituent provides a handle for further chemical modifications, including the attachment of reporter groups or immobilization onto solid supports for affinity chromatography to isolate binding partners.

Furthermore, the synthesis and characterization of such novel heterocyclic compounds contribute to the fundamental knowledge of organic chemistry. The exploration of its reactivity and physical properties could lead to new discoveries in materials science or catalysis. Fostering collaborations between medicinal chemists, biologists, physicists, and materials scientists will be key to unlocking the full interdisciplinary potential of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-1-ethyl-4-methyl-1H-indazole, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, brominated indazole precursors can undergo alkylation using ethylating agents (e.g., ethyl iodide) in the presence of a base like cesium carbonate in DMF or THF. Reaction optimization should focus on temperature control (e.g., reflux at 80–100°C), solvent polarity, and catalyst loading. Monitoring via TLC or HPLC ensures completion. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm substituent positions via H and C NMR (e.g., ethyl group protons at δ 1.2–1.5 ppm, methyl at δ 2.3–2.5 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H] peak at m/z 253.0 for CHBrN) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the standard protocols for crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from a solvent mixture (e.g., dichloromethane/hexane) at 4°C promotes crystal growth. Use SHELXT for initial structure solution and SHELXL for refinement. Key parameters include anisotropic displacement parameters and hydrogen atom placement. Validate the final structure using R-factor convergence (<5%) and residual electron density analysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For Suzuki-Miyaura couplings, simulate Pd(0) coordination at the bromine position. Compare activation energies for different catalysts (e.g., Pd(PPh) vs. XPhos Pd G3) to optimize reaction pathways .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : If NMR suggests multiple conformers but X-ray shows a single crystal structure, perform variable-temperature NMR to detect dynamic processes. For discrepancies in substituent positioning (e.g., ethyl vs. methyl group orientation), use NOESY to confirm spatial proximity of protons. Re-refine X-ray data with SHELXL’s TWIN/BASF commands to account for potential twinning .

Q. How does the electronic environment of the bromine atom influence regioselectivity in substitution reactions?

- Methodological Answer : Bromine’s electron-withdrawing effect activates the indazole ring for electrophilic substitution at the 4- and 7-positions. Use Hammett σ constants to predict directing effects. Experimentally, compare reaction outcomes under acidic (e.g., HSO) vs. basic conditions (e.g., NaH) to manipulate regioselectivity .

Q. What in vitro assays are suitable for evaluating the anticancer activity of this compound derivatives?

- Methodological Answer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Assess apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation. Compare IC values with control compounds (e.g., cisplatin). For mechanistic studies, perform Western blotting to evaluate kinase inhibition (e.g., JAK2/STAT3 pathway) .

Q. How can degradation pathways of this compound under physiological conditions be characterized?

- Methodological Answer : Conduct stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use LC-MS to identify degradation products (e.g., debromination or ester hydrolysis). Kinetic analysis (Arrhenius plots) determines shelf-life and informs formulation strategies .

Q. What role does the ethyl group play in enhancing metabolic stability compared to methyl or propyl analogs?

- Methodological Answer : Perform microsomal incubation assays (human liver microsomes) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS. Compare half-life (t) of 1-ethyl vs. 1-methyl derivatives. Molecular docking with CYP450 enzymes (e.g., CYP3A4) reveals steric hindrance effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.